molecular formula C20H26N4O3 B5503968 4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone

4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone

Cat. No. B5503968
M. Wt: 370.4 g/mol
InChI Key: KDNSXYGEGQWFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, due to its structural features, appears to belong to a class of chemicals that might exhibit significant biological activity, given the presence of pyrazole and piperazinone moieties. These features are commonly explored for their potential pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, including cyclocondensation, N-alkylation, and amide formation processes. For instance, the synthesis of related piperazine derivatives has been reported through the cyclocondensation reaction of chloroacetamide derivatives with specific reagents under controlled conditions (Zhang et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds in this class is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. The crystal structure might reveal significant insights into the conformation and spatial arrangement of the molecule, which are crucial for understanding its reactivity and interactions (Zhang et al., 2007).

Chemical Reactions and Properties

Compounds with a pyrazole core linked to a piperazine ring can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their chemical properties are influenced by the electronic distribution within the molecule, especially around the amide and heteroaryl regions, affecting their reactivity and interaction with biological targets (Orjales et al., 1995).

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

The compound shares structural similarities with molecules designed for therapeutic purposes, such as potent PPARpan agonists and selective σ1 receptor antagonists. These studies emphasize the importance of structural modification in enhancing the efficacy and selectivity of bioactive compounds. For instance, Jiasheng Guo et al. described an efficient synthesis of a PPARpan agonist, showcasing the potential of similar compounds in therapeutic applications (Guo et al., 2006). Similarly, J. Díaz et al. reported on the synthesis and pharmacological activity of a σ1 receptor antagonist, highlighting the compound's potential in pain management (Díaz et al., 2020).

Antimicrobial and Antiviral Activities

Compounds with piperazine and pyrazole moieties have been investigated for their antimicrobial and antiviral activities. H. Bektaş et al. synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, suggesting that structurally related compounds could serve as leads for the development of new antimicrobial agents (Bektaş et al., 2010). Additionally, Romero et al. explored bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors, indicating the potential of such compounds in antiviral therapy (Romero et al., 1994).

Biofilm and Enzyme Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have been synthesized for their potent bacterial biofilm and MurB enzyme inhibition activities, as reported by Ahmed E. M. Mekky and S. Sanad. This underscores the role of structurally similar compounds in addressing bacterial resistance through biofilm disruption and enzyme inhibition (Mekky & Sanad, 2020).

Anticonvulsant and CNS Activities

Research on compounds with piperazine and pyrazole components extends into central nervous system (CNS) disorders, including epilepsy and anxiety. M. Aytemi̇r et al. conducted synthesis and activity studies on kojic acid derivatives, identifying compounds with potential anticonvulsant activity (Aytemi̇r et al., 2010). This suggests that compounds with a similar structure may have applications in CNS drug development.

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Pyrazole derivatives have been shown to have a wide variety of biological activities .

Future Directions

The compound could potentially be investigated for various biological activities given the known activities of pyrazole derivatives . Further studies could also explore its physical and chemical properties and develop methods for its synthesis.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14(2)11-15-12-17(22(3)21-15)20(26)23-9-10-24(19(25)13-23)16-7-5-6-8-18(16)27-4/h5-8,12,14H,9-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNSXYGEGQWFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.